1-(Hydroxymethyl)-4-(pyridin-2-yloxy)cyclohexanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Hydroxymethyl)-4-(pyridin-2-yloxy)cyclohexanecarboxylic acid is a complex organic compound that features a cyclohexane ring substituted with a hydroxymethyl group, a pyridin-2-yloxy group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Hydroxymethyl)-4-(pyridin-2-yloxy)cyclohexanecarboxylic acid typically involves multiple steps One common approach is to start with a cyclohexane derivative, which undergoes functionalization to introduce the hydroxymethyl and pyridin-2-yloxy groups This can be achieved through reactions such as nucleophilic substitution and oxidation
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates and selectivity, as well as continuous flow processes to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(Hydroxymethyl)-4-(pyridin-2-yloxy)cyclohexanecarboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The pyridin-2-yloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while reduction of the carboxylic acid group can yield an alcohol.
Scientific Research Applications
1-(Hydroxymethyl)-4-(pyridin-2-yloxy)cyclohexanecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: It could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism by which 1-(Hydroxymethyl)-4-(pyridin-2-yloxy)cyclohexanecarboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1-(Hydroxymethyl)-4-(pyridin-3-yloxy)cyclohexanecarboxylic acid: Similar structure but with the pyridin-3-yloxy group.
1-(Hydroxymethyl)-4-(pyridin-4-yloxy)cyclohexanecarboxylic acid: Similar structure but with the pyridin-4-yloxy group.
1-(Hydroxymethyl)-4-(quinolin-2-yloxy)cyclohexanecarboxylic acid: Similar structure but with a quinolin-2-yloxy group.
Uniqueness
1-(Hydroxymethyl)-4-(pyridin-2-yloxy)cyclohexanecarboxylic acid is unique due to the specific positioning of the pyridin-2-yloxy group, which can influence its reactivity and interactions with other molecules
Properties
Molecular Formula |
C13H17NO4 |
---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
1-(hydroxymethyl)-4-pyridin-2-yloxycyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C13H17NO4/c15-9-13(12(16)17)6-4-10(5-7-13)18-11-3-1-2-8-14-11/h1-3,8,10,15H,4-7,9H2,(H,16,17) |
InChI Key |
LUKVDVVDQQVLNW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1OC2=CC=CC=N2)(CO)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.